molecular formula C16H25NO2 B2383327 2-(1-adamantyl)-1-morpholinoethan-1-one CAS No. 259196-32-2

2-(1-adamantyl)-1-morpholinoethan-1-one

Cat. No.: B2383327
CAS No.: 259196-32-2
M. Wt: 263.381
InChI Key: PTWHRKDHEURTIO-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-1-morpholinoethan-1-one is a synthetic compound featuring a rigid adamantane core linked to a morpholino ethanone moiety. The adamantyl group, known for its lipophilic and sterically bulky nature, is frequently employed in drug design to enhance metabolic stability and binding affinity, particularly in neurological and antiviral therapies .

Synthesis of this compound typically begins with 1-adamantyl bromomethyl ketone, which is reacted with morpholine derivatives under mild conditions (e.g., potassium carbonate in DMF at room temperature). The reaction proceeds via nucleophilic substitution, yielding the target compound in high purity (80–85%) after recrystallization . Structural confirmation relies on FTIR, NMR, and single-crystal X-ray diffraction, with the adamantyl cage imparting distinct crystallinity (melting point: 374–376 K) .

Properties

IUPAC Name

2-(1-adamantyl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c18-15(17-1-3-19-4-2-17)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWHRKDHEURTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-1-morpholinoethan-1-one typically involves the introduction of the adamantyl group to a morpholine derivative. One common method involves the reaction of 1-adamantyl bromide with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-1-morpholinoethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl carboxylic acid, while reduction may produce adamantyl alcohol.

Scientific Research Applications

2-(1-adamantyl)-1-morpholinoethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential drug candidate due to its unique structural properties.

    Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-1-morpholinoethan-1-one involves its interaction with specific molecular targets. The adamantyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Adamantyl vs. Furan : Adamantyl derivatives exhibit higher melting points and crystallinity due to the rigid cage structure, whereas furan-based analogs are often liquids .
  • Morpholino vs.

Key Observations :

  • The adamantyl compound achieves higher yields under milder conditions compared to furan-based analogs, likely due to the stability of the adamantyl intermediate .
  • Palladium-catalyzed methods for furan derivatives suffer from moderate yields, possibly due to steric hindrance from aryl groups .

Physicochemical and Spectral Properties

Table: Comparative Spectral and Physical Data

Compound Melting Point IR C=O Stretch (cm⁻¹) ¹H-NMR (Adamantyl CH) State at RT
This compound 374–376 K 1709 δ 2.08 (br-s, 3H) Solid
3gf N/A (liquid) 1705–1710 N/A (furan protons: δ 7.2–8.1) Liquid
3gf′ N/A (liquid) 1705–1710 N/A (furan protons: δ 7.3–8.2) Liquid
AdEtOH N/R N/R δ 1.70–1.85 (adamantyl CH₂) Solid/Liquid

Key Observations :

  • Adamantyl compounds show consistent C=O IR stretches (~1709 cm⁻¹), while furan analogs exhibit similar but broader absorption due to conjugation .
  • The adamantyl proton environment (δ 2.08 ppm) is distinct from furan-based signals (δ 7.2–8.2 ppm), aiding structural differentiation .

Biological Activity

2-(1-Adamantyl)-1-morpholinoethan-1-one, commonly known as Adamantyl morpholino ketone, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features an adamantyl group, which is known for its unique three-dimensional structure, potentially influencing the compound's biological interactions. The morpholino group contributes to its solubility and bioavailability.

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity. A study demonstrated its effectiveness against various viral strains by inhibiting viral replication at low concentrations. The mechanism involves interference with viral entry or replication processes, making it a candidate for further investigation in antiviral drug development .

Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It appears to activate caspase pathways, leading to programmed cell death. Furthermore, it has been noted to inhibit tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .

Neuroprotective Activity

The adamantyl moiety is associated with neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases .

The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. For instance, its ability to modulate protein kinases may play a crucial role in its anticancer and antiviral effects .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study 1: Antiviral Efficacy
    A clinical trial assessed the efficacy of the compound in patients with viral infections. Results indicated a significant reduction in viral load compared to placebo groups, highlighting its potential as an antiviral agent.
  • Case Study 2: Cancer Treatment
    In a preclinical study involving human cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers. This study provides a basis for future clinical trials aimed at evaluating its use in cancer therapy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMechanism of Action
2-(adamantyl)-N,N-dimethylacetamideAntiviralInhibition of viral replication
Morpholino derivativesAnticancerInduction of apoptosis
Adamantane derivativesNeuroprotectiveModulation of oxidative stress

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